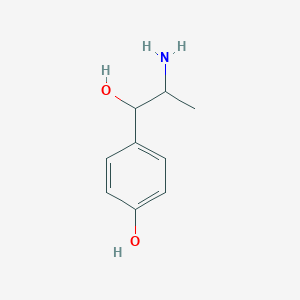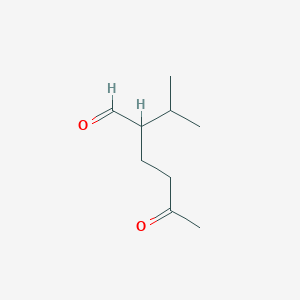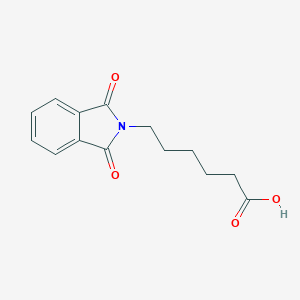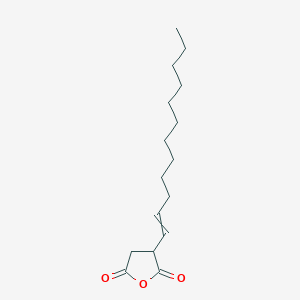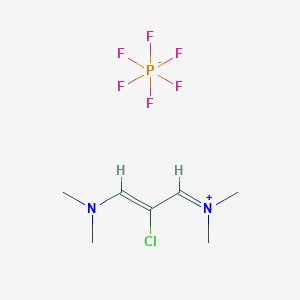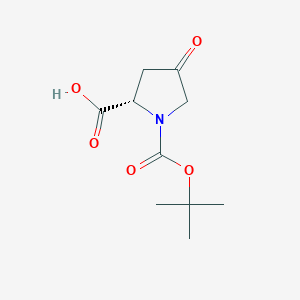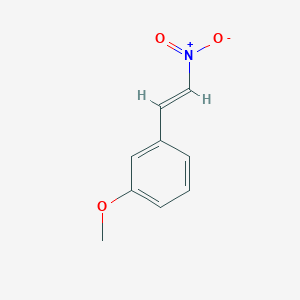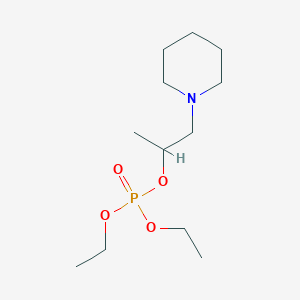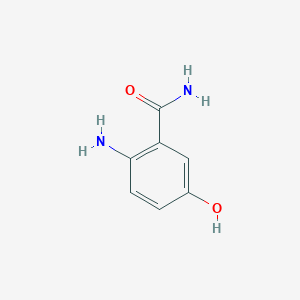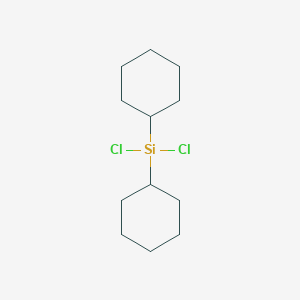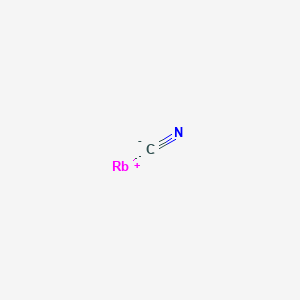
Rubidium cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rubidium cyanide is a chemical compound with the molecular formula RbCN. It is a colorless, crystalline solid that is highly soluble in water. Rubidium cyanide is a highly toxic compound and is used in scientific research for various applications.
Wirkmechanismus
Rubidium cyanide is a potent inhibitor of cytochrome c oxidase, which is an enzyme involved in the electron transport chain of aerobic respiration. It binds to the heme group of cytochrome c oxidase and prevents the transfer of electrons from cytochrome c to oxygen, thereby inhibiting ATP production. This mechanism of action makes rubidium cyanide a useful tool for studying cellular respiration.
Biochemical and Physiological Effects:
Rubidium cyanide is highly toxic and can cause severe damage to the central nervous system, respiratory system, and cardiovascular system. It can also cause damage to the liver and kidneys. The toxicity of rubidium cyanide is due to its ability to inhibit cytochrome c oxidase, which leads to a decrease in ATP production and cellular energy metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
Rubidium cyanide is a useful tool for studying cellular respiration and ATP production. It is also used as a reagent in the synthesis of organic compounds and as a catalyst in chemical reactions. However, the high toxicity of rubidium cyanide limits its use in lab experiments and requires strict safety precautions.
Zukünftige Richtungen
There are several future directions for research on rubidium cyanide. One area of research is the development of safer and more effective inhibitors of cytochrome c oxidase for use in cancer therapy. Another area of research is the use of rubidium cyanide as a tool for studying the effects of hypoxia on cellular respiration. Additionally, rubidium cyanide can be used in the development of new catalysts for chemical reactions. Further research is needed to explore these and other potential applications of rubidium cyanide in scientific research.
Conclusion:
Rubidium cyanide is a highly toxic compound that is used in scientific research for various applications. Its mechanism of action as a cytochrome c oxidase inhibitor makes it a useful tool for studying cellular respiration and ATP production. However, the high toxicity of rubidium cyanide limits its use in lab experiments and requires strict safety precautions. Future research on rubidium cyanide could lead to the development of new cancer therapies, catalysts for chemical reactions, and a better understanding of cellular respiration.
Synthesemethoden
Rubidium cyanide can be synthesized by reacting rubidium hydroxide with hydrogen cyanide. The reaction takes place at a high temperature and pressure, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Rubidium cyanide is used in scientific research for various applications. It is used as a reagent in the synthesis of organic compounds, as a catalyst in chemical reactions, and as a source of rubidium ions for spectroscopic studies.
Eigenschaften
CAS-Nummer |
19073-56-4 |
|---|---|
Produktname |
Rubidium cyanide |
Molekularformel |
RbCN CNR |
Molekulargewicht |
111.485 g/mol |
IUPAC-Name |
rubidium(1+);cyanide |
InChI |
InChI=1S/CN.Rb/c1-2;/q-1;+1 |
InChI-Schlüssel |
LVVHSFSKNVFYAG-UHFFFAOYSA-N |
Isomerische SMILES |
[C-]#N.[Rb+] |
SMILES |
[C-]#N.[Rb+] |
Kanonische SMILES |
[C-]#N.[Rb+] |
Synonyme |
Rubidium cyanide. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



